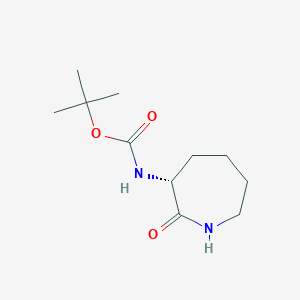

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNKAUJTJFUMG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373517 | |

| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106691-72-9 | |

| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

CAS Number: 106691-72-9

A Comprehensive Resource for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is for research use only and not for human or veterinary use.

Introduction

This compound is a chiral cyclic carbamate that serves as a crucial building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of potent and selective agonists for the Formyl Peptide Receptor 2 (FPR2). FPR2 is a G protein-coupled receptor (GPCR) implicated in the resolution of inflammation and is a promising therapeutic target for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and certain cancers. The stereochemistry at the 3-position of the azepan-2-one ring is critical for the biological activity of the final compounds. This guide provides an in-depth overview of the chemical properties, synthesis, and application of this compound in the context of FPR2-targeted drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 106691-72-9 | [1][2] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 228.29 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |

| Synonyms | (R)-tert-butyl 2-oxoazepan-3-ylcarbamate, O=C(OC(C)(C)C)N[C@H]1C(NCCCC1)=O | [1] |

Synthesis

While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not readily found in the searched literature, the synthesis of structurally related 3-amino-azepan-2-ones and their N-protected derivatives often involves multi-step sequences starting from chiral precursors. One potential synthetic approach could involve the enantioselective synthesis of (R)-3-amino-azepan-2-one, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Conceptual Synthetic Workflow:

A plausible, though not explicitly detailed in the provided search results, synthetic route could be conceptualized as follows:

References

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a stereospecific chiral building block with significant applications in organic synthesis and medicinal chemistry. As a carbamate derivative featuring a 2-oxoazepane ring, this compound serves as a key intermediate in the development of various therapeutic agents. Its structural characteristics, including the tert-butyl protecting group and the chiral center, make it a valuable component for creating complex molecules with specific biological activities.

This technical guide provides a comprehensive overview of the chemical properties, relevant biological context, and general experimental workflows associated with this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Citation(s) |

| IUPAC Name | tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate | [1] |

| CAS Number | 106691-72-9 | [1][2][3] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][2][3] |

| Molecular Weight | 228.29 g/mol | [1][3][4] |

| Appearance | White powder | [5] |

| Purity | Typically ≥95% | [1][2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |

| Boiling Point | Not available | [3] |

| InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 | [1] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCNC1=O |

Biological and Pharmaceutical Relevance

This compound is of particular interest in drug discovery due to its role as a precursor for compounds targeting inflammatory and neurodegenerative diseases.[1] It is a key intermediate in the synthesis of ureidopropanamide derivatives that act on the Formyl Peptide Receptor 2 (FPR2).[1]

FPR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating inflammatory responses in both the peripheral and central nervous systems.[1] Ligands derived from this carbamate are being explored for their potential to induce receptor desensitization and decrease the production of reactive oxygen species (ROS), which are implicated in the pathology of conditions like Alzheimer's and Parkinson's disease.[1] The carbamate functional group itself is a common motif in many approved drugs, valued for its chemical stability and ability to act as a bioisostere for amide bonds, potentially improving pharmacokinetic properties.[6]

Below is a conceptual diagram illustrating a generalized G protein-coupled receptor (GPCR) signaling pathway, relevant to the biological target of compounds synthesized from this compound.

Caption: Generalized GPCR Signaling Cascade.

Experimental Protocols and Workflows

While specific, detailed protocols for the synthesis of this compound are proprietary and not publicly available, general methodologies for carbamate synthesis from Boc-protected amines are well-established in the literature. These methods often involve the activation of the Boc-protected amine to form an isocyanate intermediate, which is then reacted with an appropriate nucleophile.

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of a chemical intermediate like this compound.

Caption: General Workflow for Chemical Synthesis and Characterization.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of the tert-butyl group, the azepane ring protons, and the carbamate linkage.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to support the structural assignment by analyzing fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound, often using a chiral column to confirm the enantiomeric excess of the (R)-isomer.

References

- 1. This compound|95% [benchchem.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. chemable.net [chemable.net]

- 4. Tert-butyl (7-oxoazepan-3-YL)carbamate | C11H20N2O3 | CID 71304738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-tert-butyl 2-oxoazepan-3-ylcarbaMate, CasNo.106691-72-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-tert-butyl (2-oxoazepan-3-yl)carbamate, a key chiral building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications in the development of therapeutic agents, including a detailed look at its role in the synthesis of a dual neurokinin receptor antagonist.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its molecular and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| CAS Number | 106691-72-9 |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

| Storage Conditions | 2-8°C, sealed in a dry environment |

Synthesis of this compound

The enantiomerically pure this compound is synthesized from its corresponding amine, (R)-3-amino-ε-caprolactam, through the introduction of a tert-butoxycarbonyl (Boc) protecting group. (R)-3-amino-ε-caprolactam can be obtained from the amino acid L-lysine.

Experimental Protocol: Boc Protection of (R)-3-amino-ε-caprolactam

This protocol describes a general method for the Boc protection of the primary amine of (R)-3-amino-ε-caprolactam.

Materials:

-

(R)-3-amino-ε-caprolactam

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dioxane and water (or another suitable solvent system like THF/water)

-

Ethyl acetate (for extraction)

-

5% citric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve (R)-3-amino-ε-caprolactam (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature.

-

Allow the reaction mixture to stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Application in Drug Development: Synthesis of a Dual Neurokinin NK₁/NK₂ Receptor Antagonist (DNK333)

This compound is a crucial intermediate in the stereoselective synthesis of potent drug candidates. A notable example is its use in the preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333), a dual antagonist of neurokinin NK₁ and NK₂ receptors.[1] These receptors are implicated in inflammatory processes, and their antagonists have therapeutic potential in conditions like asthma.[2]

Experimental Workflow: Synthesis of DNK333 Intermediate

The following workflow outlines the key steps in the synthesis of a crucial intermediate for DNK333, starting from this compound.

Caption: Synthetic pathway for DNK333 from the carbamate intermediate.

Role in Signaling Pathways: Neurokinin Receptor Antagonism

The therapeutic effect of DNK333, synthesized using this compound, is derived from its ability to block neurokinin NK₁ and NK₂ receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (like Substance P and Neurokinin A), initiate a signaling cascade.[1] By antagonizing these receptors, compounds like DNK333 can inhibit downstream signaling, thereby mitigating inflammatory responses.

The binding of agonists to NK₁/NK₂ receptors typically activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction or neurotransmission.

Caption: Simplified signaling cascade of NK1/NK2 receptors and the inhibitory action of DNK333.

References

- 1. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 3,5-disubstituted benzamide analogues of DNK333 as dual NK1/NK2 receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate: Structure, Synthesis, and Role in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This guide provides a detailed overview of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate, including its structure, properties, and significance as a key intermediate in the synthesis of novel therapeutics. All quantitative data is summarized in structured tables. A detailed, representative experimental protocol for its synthesis is provided. The guide also includes mandatory visualizations of the compound's structure and its relevant biological signaling pathway, created using Graphviz (DOT language), adhering to all specified diagrammatic requirements.

Introduction

This compound is a chiral cyclic carbamate that has garnered significant interest in medicinal chemistry. Its rigid, seven-membered lactam ring and the stereochemistry at the 3-position make it a valuable building block for the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its application in the development of agonists for the Formyl Peptide Receptor 2 (FPR2), a key player in the modulation of inflammatory responses.

Chemical Structure and Properties

This compound possesses a core ε-caprolactam ring with a tert-butoxycarbonyl (Boc) protected amine at the chiral center in the (R)-configuration.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 106691-72-9[1][2][3] |

| Molecular Formula | C₁₁H₂₀N₂O₃[1][2][3] |

| Molecular Weight | 228.29 g/mol [1][2][3] |

| IUPAC Name | tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCNC1=O |

| InChI Key | AQKNKAUJTJFUMG-MRVPVSSYSA-N |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| XlogP | 1.2 |

| Topological Polar Surface Area | 67.4 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 2 |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. The following table provides predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and should be used as a reference for experimental verification.

Table 2.3.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.5-6.0 | br s | NH (carbamate) |

| ~4.0-4.2 | m | CH (C3) |

| ~3.1-3.3 | m | CH₂ (C7) |

| ~1.8-2.0 | m | CH₂ |

| ~1.6-1.8 | m | CH₂ |

| ~1.4-1.6 | m | CH₂ |

| 1.45 | s | C(CH₃)₃ |

Table 2.3.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (lactam) |

| ~156 | C=O (carbamate) |

| ~80 | C(CH₃)₃ |

| ~55 | CH (C3) |

| ~42 | CH₂ (C7) |

| ~30 | CH₂ |

| ~29 | CH₂ |

| ~28 | C(CH₃)₃ |

| ~25 | CH₂ |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc-protection of the corresponding amine, (R)-3-amino-ε-caprolactam. The following is a representative experimental protocol based on standard procedures for the N-tert-butoxycarbonylation of amines.

Experimental Protocol: Boc Protection of (R)-3-amino-ε-caprolactam

Materials:

-

(R)-3-amino-ε-caprolactam

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of (R)-3-amino-ε-caprolactam (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of DCM is added dropwise to the reaction mixture over 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Application in Drug Development: Targeting Formyl Peptide Receptor 2 (FPR2)

This compound is a crucial intermediate in the synthesis of a novel class of ureidopropanamide derivatives that act as agonists for the Formyl Peptide Receptor 2 (FPR2). FPR2 is a G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of inflammatory responses. Depending on the activating ligand, FPR2 can mediate either pro-inflammatory or pro-resolving signals, making it an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases.

The Formyl Peptide Receptor 2 (FPR2) Signaling Pathway

FPR2 is a promiscuous receptor, activated by a variety of ligands including bacterial formylated peptides, host-derived peptides, and lipids. Upon agonist binding, FPR2, which is canonically coupled to inhibitory G-proteins (Gi/o), initiates a cascade of intracellular signaling events.

Key downstream signaling pathways activated by FPR2 include:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of PLC leads to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates PKC. This pathway is crucial for processes like chemotaxis and cytokine release.[4][5]

-

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: This pathway is involved in cell survival, proliferation, and differentiation.[4][5]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This includes the activation of ERK and p38 MAPK, which are involved in a wide range of cellular responses, including inflammation and stress responses.[4][5]

The ability of this compound-derived compounds to selectively activate the pro-resolving arms of the FPR2 signaling cascade holds significant therapeutic potential.

FPR2 Signaling Pathway Diagram

Caption: Simplified FPR2 signaling pathway.

Conclusion

This compound is a valuable chiral building block with significant applications in the development of novel therapeutics, particularly those targeting the Formyl Peptide Receptor 2. Its stereodefined structure is essential for the synthesis of potent and selective FPR2 agonists that can modulate inflammatory responses. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound's structure, properties, and a practical approach to its synthesis, thereby facilitating its use in the discovery of new medicines for inflammatory and neurodegenerative disorders. Further research into the experimental validation of its physicochemical and spectroscopic properties is warranted to create a more complete profile of this important synthetic intermediate.

References

An In-depth Technical Guide to (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in the synthesis of various biologically active molecules, most notably as an intermediate for potent and selective receptor antagonists. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and, critically, its application in the synthesis of therapeutic candidates. Detailed experimental protocols, where available in the public domain, and relevant biological signaling pathways are presented to support researchers in its effective utilization.

Chemical Identity and Synonyms

This compound is a carbamate-protected derivative of (R)-3-amino-ε-caprolactam. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactivity in multi-step syntheses.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate |

| CAS Number | 106691-72-9[1] |

| Molecular Formula | C₁₁H₂₀N₂O₃[1] |

| Molecular Weight | 228.29 g/mol [2] |

| Synonyms | (R)-tert-butyl 2-oxoazepan-3-ylcarbamate[2], tert-butyl [(3R)-2-oxoazepan-3-yl]carbamate, O=C(OC(C)(C)C)N[C@H]1C(NCCCC1)=O[1] |

Physicochemical and Analytical Data

The following table summarizes key physicochemical properties and provides a placeholder for typical analytical data.

Table 2: Physicochemical and Analytical Data

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |

| ¹H NMR (CDCl₃) | Data not explicitly found in search results, but would typically show signals for the tert-butyl group (singlet, ~1.4-1.5 ppm), methylene protons of the azepane ring (multiplets, ~1.6-3.4 ppm), and the NH protons (broad signals). |

| ¹³C NMR (CDCl₃) | Data not explicitly found in search results, but would feature signals for the carbonyl carbons of the carbamate and lactam, the quaternary carbon and methyls of the tert-butyl group, and the carbons of the azepane ring. |

| HPLC Analysis | A reverse-phase HPLC method would be suitable for purity assessment, typically using a C18 column with a mobile phase of acetonitrile and water with an acid modifier.[3] |

Role in Drug Discovery and Development

This compound serves as a crucial chiral intermediate in the synthesis of complex molecules targeting G-protein coupled receptors (GPCRs), which are a major class of drug targets.

Intermediate in the Synthesis of Neurokinin Receptor Antagonists

A significant application of this compound is in the stereoselective synthesis of potent dual neurokinin NK₁/NK₂ receptor antagonists, such as DNK333.[4] DNK333 has been investigated for its potential in treating conditions like asthma due to its ability to block neurokinin A-induced bronchoconstriction.[5] The (R)-configuration of the 3-amino-azepan-2-one core, derived from the title compound, is critical for the potent and balanced affinity of DNK333 for both NK₁ and NK₂ receptors.[4]

Precursor for Modulators of Formyl Peptide Receptor 2 (FPR2)

While direct synthesis of FPR2 modulators from the title compound was not detailed in the provided search results, the structurally related ureidopropanamide derivatives are known to target FPR2. This receptor is involved in inflammatory and immune responses, making it a target for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The azepanone scaffold is a valuable starting point for building ligands that interact with this receptor.

Relevant Biological Signaling Pathways

Understanding the signaling pathways of the ultimate targets of molecules derived from this compound is essential for drug development professionals.

Neurokinin NK₁/NK₂ Receptor Signaling

The neurokinin receptors (NK₁R and NK₂R) are GPCRs that are preferentially activated by the tachykinin peptides Substance P (SP) and Neurokinin A (NKA), respectively. Their activation is implicated in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.

Upon ligand binding, these receptors, which are coupled to Gq/11 proteins, activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses.

Formyl Peptide Receptor 2 (FPR2) Signaling

FPR2 is a GPCR that plays a complex role in the inflammatory cascade, capable of mediating both pro- and anti-inflammatory responses depending on the activating ligand. It is coupled to inhibitory G-proteins (Gi/o).

Ligand binding to FPR2 leads to the dissociation of the G-protein subunits. The Gβγ subunit can activate Phospholipase C-β (PLC-β), leading to downstream calcium mobilization and PKC activation, similar to the NK receptor pathway. Additionally, FPR2 activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which are crucial for cell survival, proliferation, and inflammatory responses.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public domain search results, a general approach for the synthesis of related carbamates can be inferred. The synthesis would likely involve the reaction of (R)-3-amino-ε-caprolactam with a tert-butoxycarbonylating agent.

General Workflow for Synthesis

The synthesis of the title compound would likely follow a workflow involving the protection of the amino group of the corresponding lactam. A key application is its subsequent deprotection and use in amide coupling reactions to form more complex molecules like DNK333.

Example Application: Stereoselective Synthesis of a DNK333 Precursor

The synthesis of DNK333 involves multiple steps. A key transformation is the coupling of the deprotected (R)-3-amino-azepan-2-one with a suitable carboxylic acid derivative. The stereochemistry of the final product is dependent on the stereochemistry of the starting materials, including the chiral azepanone unit.[4] A detailed, step-by-step protocol from the primary literature would be required to replicate this synthesis.

Conclusion

This compound is a valuable chiral building block for the synthesis of pharmacologically active compounds. Its primary documented use is as a key intermediate in the preparation of neurokinin NK₁/NK₂ receptor antagonists. The information provided in this guide on its chemical properties, its role in drug discovery, and the biological context of its targets should serve as a valuable resource for researchers in the field. Further investigation into the primary literature is recommended for detailed experimental procedures and full characterization data.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. chemable.net [chemable.net]

- 3. tert-Butyl carbamate | SIELC Technologies [sielc.com]

- 4. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (R)-N-Boc-3-amino-ε-caprolactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing (R)-N-Boc-3-amino-ε-caprolactam, a chiral building block of significant interest in medicinal chemistry and drug development. The synthesis of this compound typically involves a multi-step process, including the formation of the racemic 3-amino-ε-caprolactam, followed by chiral resolution and subsequent N-protection. This guide details the experimental protocols for these key transformations, presents quantitative data in a structured format, and illustrates the synthetic pathways and workflows using process diagrams.

Synthetic Strategy Overview

The most common and accessible route to (R)-N-Boc-3-amino-ε-caprolactam begins with the commercially available ε-caprolactam. The overall synthetic pathway can be broken down into three main stages:

-

Synthesis of Racemic 3-Amino-ε-caprolactam: This is achieved through the nitration of an activated ε-caprolactam derivative, followed by the reduction of the nitro group to a primary amine.

-

Chiral Resolution: The resulting racemic mixture of 3-amino-ε-caprolactam is then resolved to isolate the desired (R)-enantiomer. Enzymatic resolution is a highly effective method for this transformation.

-

N-Boc Protection: The final step involves the protection of the amino group of (R)-3-amino-ε-caprolactam with a tert-butyloxycarbonyl (Boc) group to yield the target compound.

The following sections provide detailed experimental procedures and data for each of these stages.

Stage 1: Synthesis of Racemic 3-Amino-ε-caprolactam

The synthesis of racemic 3-amino-ε-caprolactam from ε-caprolactam is a two-step process involving nitration and subsequent hydrogenation.

Step 1.1: Nitration of ε-Caprolactam to 3-Nitro-ε-caprolactam

A common method for the nitration of ε-caprolactam involves the use of nitrating agents on an activated form of the lactam.

Experimental Protocol:

A detailed protocol for the synthesis of 3-nitro-ε-caprolactam could not be found in the provided search results. This would typically involve the reaction of ε-caprolactam with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve the desired product and minimize side reactions.

Step 1.2: Hydrogenation of 3-Nitro-ε-caprolactam to DL-3-Amino-ε-caprolactam

The nitro group of 3-nitro-ε-caprolactam is reduced to a primary amine via catalytic hydrogenation.

Experimental Protocol:

A specific, detailed experimental protocol for the hydrogenation of 3-nitro-ε-caprolactam with quantitative data was not available in the search results. A general procedure would involve dissolving 3-nitro-ε-caprolactam in a suitable solvent, such as ethanol or methanol, and subjecting it to hydrogenation in the presence of a catalyst, like palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction would be monitored until the starting material is consumed, after which the catalyst would be filtered off, and the product isolated from the filtrate.

Stage 2: Chiral Resolution of DL-3-Amino-ε-caprolactam

Enzymatic resolution is a highly efficient method for separating the enantiomers of 3-amino-ε-caprolactam. This process utilizes an enzyme that selectively acts on one enantiomer, allowing for the separation of the two.

Experimental Protocol:

While the search results indicate that enzymatic resolution is a viable method, a specific protocol for the resolution of 3-amino-ε-caprolactam was not detailed. A representative enzymatic resolution would involve the use of a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers of the racemic amine. The acylated product can then be separated from the unreacted enantiomer by chromatography or extraction. The desired enantiomer can then be obtained by deacylation of the resolved product. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, can be employed to achieve a theoretical yield of up to 100% of the desired enantiomer.[1][2][3]

Stage 3: N-Boc Protection of (R)-3-Amino-ε-caprolactam

The final step is the protection of the amino group of the resolved (R)-3-amino-ε-caprolactam with a Boc group. This is a standard procedure in organic synthesis.

Experimental Protocol:

A solution of (R)-3-amino-ε-caprolactam in a suitable solvent, such as a mixture of dioxane and water, is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[4][5] The reaction is typically stirred at room temperature until completion. After an aqueous workup to remove the base and byproducts, the N-Boc protected product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield (R)-N-Boc-3-amino-ε-caprolactam.[6][7]

Quantitative Data Summary

Due to the lack of specific experimental data in the search results, a table of quantitative data cannot be provided. For a comprehensive analysis, it would be necessary to perform the described reactions and characterize the products to determine yields, purity, and enantiomeric excess at each step.

Signaling Pathways and Experimental Workflows

The overall synthetic workflow is depicted in the following diagrams.

Caption: Overall synthetic workflow for (R)-N-Boc-3-amino-ε-caprolactam.

Caption: Detailed workflow for the N-Boc protection step.

Alternative Approaches: Asymmetric Synthesis

While the resolution of a racemic mixture is a viable strategy, direct asymmetric synthesis offers a more elegant and potentially more efficient route to the desired enantiomer. Asymmetric hydrogenation of a suitable prochiral enamide precursor is a powerful method for the enantioselective synthesis of chiral amines and lactams.[8][9][10][11][12] This would involve the synthesis of an unsaturated lactam precursor, followed by hydrogenation using a chiral rhodium or iridium catalyst to introduce the stereocenter at the 3-position with high enantioselectivity. Further research and development in this area could lead to a more streamlined synthesis of (R)-N-Boc-3-amino-ε-caprolactam.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. peptide.com [peptide.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. collaborate.princeton.edu [collaborate.princeton.edu]

Chiral Building Blocks for Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise three-dimensional structure of peptides is fundamental to their biological function, dictating their interactions with physiological targets.[1] This structural integrity is contingent on the stereochemistry of their constituent amino acids. Consequently, the use of chiral building blocks, particularly enantiomerically pure amino acids, is a cornerstone of modern peptide synthesis and drug discovery.[2][3] This guide provides a comprehensive overview of the types of chiral building blocks, a comparison of synthetic methodologies, detailed experimental protocols, and the strategic application of these components in the development of novel peptide therapeutics.

Types of Chiral Building Blocks

The repertoire of chiral building blocks for peptide synthesis extends beyond the 20 proteinogenic L-amino acids to include a diverse array of non-natural amino acids, each offering unique properties to modulate the structure and function of peptides.

Proteinogenic Amino Acids

The foundational building blocks of peptides are the 20 genetically encoded L-amino acids. The use of their D-enantiomers is a common strategy to enhance peptide stability against enzymatic degradation and to modulate biological activity.[4]

Non-natural Amino Acids

The incorporation of non-natural amino acids is a powerful tool in drug discovery, enabling the fine-tuning of peptide properties such as potency, selectivity, and pharmacokinetic profiles.[4][5] These include:

-

D-Amino Acids: As mentioned, these are used to increase resistance to proteases.[4]

-

β-Amino Acids: These have an additional carbon in the backbone, which can induce specific secondary structures and provide metabolic stability.[6]

-

N-methylated Amino Acids: N-methylation can enhance membrane permeability and reduce susceptibility to enzymatic cleavage.

-

α,α-Disubstituted Amino Acids: These constrain the peptide backbone, promoting specific conformations.

-

Functionalized Amino Acids: Side chains can be modified with various functional groups to introduce new properties, such as fluorescent tags for imaging or reactive handles for conjugation.[1]

Synthetic Methodologies: A Comparative Analysis

The two primary strategies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice between them depends on factors such as the desired peptide length, complexity, and scale of production.[7]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[5] This method is favored for its efficiency, ease of automation, and simplified purification of intermediates.[8]

Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, all reactions are carried out in solution. While more labor-intensive due to the need for purification after each step, LPPS can be advantageous for the synthesis of very short or chemically challenging peptides and can be more cost-effective on a small scale.[8][]

Quantitative Comparison of SPPS and LPPS

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Reference(s) |

| Typical Purity | ≥95% | 90–98% | [5][10] |

| Typical Yield | High for short to medium peptides (<50 amino acids) | Can be higher for very short or very long/complex peptides | [5][11] |

| Synthesis Time | Faster due to automation and simplified purification | Slower due to multi-step purification | [5] |

| Solvent Consumption | High | Generally lower, but requires solvents for purification | [5] |

| Cost-Effectiveness | More cost-effective for longer peptides and large-scale production | More cost-effective for very short peptides on a small scale | [10] |

Protecting Group Strategies: Fmoc vs. Boc

The choice of protecting group for the α-amino group is critical in SPPS. The two most common strategies are the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

| Feature | Fmoc Strategy | Boc Strategy | Reference(s) |

| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) | [][13] |

| Side Reactions | Aspartimide formation, diketopiperazine formation | Alkylation of sensitive residues | [][13] |

| Compatibility | Excellent with most modern coupling reagents | Traditionally used with DCC/HOBt | [] |

| Applications | Synthesis of peptides with acid-sensitive residues | Synthesis of highly hydrophobic peptides, solution-phase synthesis | [] |

Coupling Reagents and Racemization Control

The formation of the peptide bond is facilitated by coupling reagents. A critical consideration in this step is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid.

Comparison of Common Coupling Reagents

The choice of coupling reagent and additives significantly impacts coupling efficiency and the extent of racemization.

| Coupling Reagent | Additive | Racemization Level* | Crude Peptide Purity (%) for GHRP-6 | Reference(s) |

| HATU | - | Low (1.3%) | High | [14][15] |

| HBTU | - | Low (1.7%) | High | [14][15] |

| PyBOP | - | Moderate (3.8%) | High | [14][15] |

| DIC | Oxyma | Very Low | High | [14] |

| DCC | HOBt | Moderate | Moderate | [16] |

*Data from a study on a challenging glycosylated serine derivative coupling.[15]

Experimental Protocols

Asymmetric Strecker Synthesis of an Unnatural α-Amino Acid

This protocol describes a general method for the synthesis of enantiomerically enriched α-amino acids.[17][18][19]

-

Imine Formation: An aldehyde is reacted with ammonia (generated in situ from an ammonium salt) in a suitable solvent to form an imine.

-

Hydrocyanation: A cyanide source (e.g., KCN or HCN) is added to the imine in the presence of a chiral catalyst (e.g., a thiourea-based catalyst) to form an α-aminonitrile.[18][19]

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed with a strong acid (e.g., HCl) to yield the racemic α-amino acid.

-

Resolution (if necessary): If a racemic synthesis is performed, the enantiomers are separated using a resolving agent (e.g., tartaric acid) or by chiral chromatography.[17]

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide on a Wang resin.[1][6]

-

Resin Swelling: Swell Fmoc-protected amino acid-loaded Wang resin in dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chiral GC-MS Analysis of Amino Acid Enantiomers

This protocol is for determining the enantiomeric purity of amino acids in a peptide hydrolysate.[1][20][21]

-

Peptide Hydrolysis: Hydrolyze the peptide in 6N DCl/D₂O to break it down into its constituent amino acids. The use of deuterated acid and water allows for the identification of any racemization that occurs during the hydrolysis step.[21]

-

Derivatization: Derivatize the amino acid mixture with a suitable reagent (e.g., heptafluorobutyl chloroformate) to make the amino acids volatile.[1][20]

-

GC-MS Analysis:

-

Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val).

-

Separate the enantiomers based on their differential interaction with the chiral stationary phase.

-

Detect and quantify the enantiomers using a mass spectrometer. The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers.

-

Visualizing Workflows and Pathways

Peptide Drug Discovery Workflow

The development of a peptide therapeutic follows a multi-stage pipeline from initial discovery to clinical application.

Caption: A generalized workflow for peptide drug discovery and development.[14][22][23]

GPCR Signaling Pathway of a D-Amino Acid Containing Peptide

The incorporation of D-amino acids can lead to peptides with altered signaling properties at G protein-coupled receptors (GPCRs), potentially leading to biased agonism.

Caption: A schematic of a GPCR signaling pathway initiated by a peptide containing a D-amino acid, potentially leading to biased signaling.[24][25][26]

Mechanism of Action of an Antimicrobial Peptide

Antimicrobial peptides (AMPs) often exert their effect by disrupting the bacterial cell membrane. The chirality of the constituent amino acids can influence the peptide's interaction with the membrane.

Caption: The mechanism of action of a cationic antimicrobial peptide involving membrane disruption.

Conclusion

Chiral building blocks are indispensable tools in the design and synthesis of peptide-based therapeutics. A thorough understanding of the different types of building blocks, synthetic methodologies, and analytical techniques is crucial for researchers in this field. The strategic incorporation of non-natural chiral amino acids continues to be a key strategy for overcoming the challenges of peptide drug development, leading to the creation of novel therapeutics with enhanced efficacy, stability, and safety profiles.

References

- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 2. β-Amino Acid synthesis by carboxylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. gencefebio.com [gencefebio.com]

- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmaoffer.com [pharmaoffer.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 20. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. intuitionlabs.ai [intuitionlabs.ai]

- 24. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cusabio.com [cusabio.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Conformationally Constrained Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformational constraints into amino acids and peptides is a powerful strategy in medicinal chemistry and drug discovery. By restricting the rotational freedom of the peptide backbone or amino acid side chains, researchers can enhance metabolic stability, increase receptor affinity and selectivity, and modulate pharmacokinetic properties. This technical guide provides an in-depth overview of the core methodologies for synthesizing these valuable building blocks, complete with experimental protocols, quantitative data, and visualizations of key workflows.

Core Synthetic Strategies

The synthesis of conformationally constrained amino acids leverages a diverse toolbox of organic reactions. Key strategies include cyclization to form ring structures, the introduction of sterically demanding groups, and the use of stereoselective methods to control the three-dimensional arrangement of atoms.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust and versatile tool for the synthesis of cyclic amino acids and peptides.[1][2] This reaction, often catalyzed by ruthenium-based complexes, facilitates the formation of carbon-carbon double bonds, leading to macrocycles of varying sizes.[2][3] The functional group tolerance of modern RCM catalysts allows for its application to complex peptide substrates.[2]

Experimental Protocol: Synthesis of a Cyclic Peptide via RCM

A general procedure for on-resin RCM of a peptide is as follows:

-

Resin Swelling: The peptide-bound resin is swelled in a suitable solvent, such as dichloromethane (DCM), for 30 minutes.

-

Catalyst Addition: The Grubbs' catalyst (e.g., Grubbs' second generation) is added to the swollen resin. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: The mixture is agitated at room temperature for a specified period, often ranging from 2 to 24 hours, until the reaction is complete as monitored by a suitable analytical technique (e.g., LC-MS).

-

Washing: The resin is thoroughly washed with DCM to remove the catalyst and any soluble byproducts.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Asymmetric Synthesis

Achieving stereochemical control is paramount in the synthesis of conformationally constrained amino acids, as the biological activity is often highly dependent on the specific stereoisomer. Asymmetric synthesis methods are employed to produce enantiomerically pure compounds.[4][5][6]

One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction.[6] For instance, chiral Ni(II) complexes of Schiff bases have been effectively used in the asymmetric synthesis of tailor-made α-amino acids.[6]

Experimental Protocol: Asymmetric Alkylation using a Chiral Ni(II) Complex

A representative protocol for the asymmetric alkylation of a glycine Schiff base complex is as follows:

-

Complex Formation: The chiral Ni(II) complex of the glycine Schiff base is prepared by reacting the Schiff base ligand with a nickel(II) salt in a suitable solvent like methanol.

-

Deprotonation: The complex is treated with a strong base, such as potassium tert-butoxide, at low temperature (e.g., -78 °C) to generate the nucleophilic enolate.

-

Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is allowed to proceed for a set time.

-

Hydrolysis: The resulting alkylated complex is hydrolyzed under acidic conditions (e.g., with HCl) to release the α-amino acid.

-

Purification and Analysis: The amino acid is purified, and its enantiomeric excess is determined using chiral chromatography or other suitable methods.

Synthesis of Spirocyclic Amino Acids

Spirocyclic amino acids, characterized by two rings sharing a single carbon atom, represent a unique class of conformationally constrained building blocks.[7][8][9] Their rigid structures can effectively mimic turn conformations in peptides. The synthesis of these complex molecules often involves multi-step sequences.[7]

Experimental Protocol: Synthesis of a Spirocyclic Piperidine Derivative

A synthetic route to a spirocyclic piperidine can be achieved through the following steps:

-

Conjugate Addition: A Michael addition of a suitable nucleophile to an α,β-unsaturated ester is performed.

-

Cyclization: The resulting adduct undergoes an intramolecular cyclization to form the piperidine ring.

-

Functional Group Manipulation: Subsequent steps may involve reduction of a nitrile group to an amine and other functional group transformations to yield the final spirocyclic amino acid.[8]

β-Lactams as Synthetic Intermediates

β-Lactams (2-azetidinones) are valuable and versatile intermediates in the synthesis of various amino acids, including conformationally constrained ones.[10][11] The strained four-membered ring can be selectively opened to introduce diverse functionalities. The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a classic method for constructing the β-lactam ring.[10]

Experimental Protocol: Staudinger Synthesis of a β-Lactam

A general procedure for the Staudinger reaction is:

-

Imine Formation: The desired imine is synthesized by the condensation of an aldehyde or ketone with a primary amine.

-

Ketene Generation: The ketene is generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine).

-

Cycloaddition: The imine solution is added to the freshly prepared ketene at low temperature (e.g., 0 °C to room temperature).

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove byproducts, and the β-lactam product is purified by crystallization or chromatography.

Quantitative Data Summary

The efficiency and stereoselectivity of synthetic methods are critical considerations. The following tables summarize representative quantitative data from the literature for various syntheses of conformationally constrained amino acids.

| Method | Substrate/Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Ring-Closing Metathesis | Macrocyclic Helical Peptides | High (quantitative by TLC) | N/A | N/A | [2] |

| Asymmetric Alkylation | α,α-disubstituted amino acid derivative | 70 | N/A | 98 | [6] |

| Strecker Reaction | Spirocyclic Imidazolinone Precursor | Good | N/A | N/A | [12] |

| Michael Addition | γ-amino acid precursor | 80 | 7:1 | N/A | [13] |

| Staudinger Cycloaddition | trans-β-lactams | Good | Exclusively trans | N/A | [10] |

| Peptide Coupling | Dipeptide with azetidinyl moiety | 72 | N/A | Enantiopure | [14] |

N/A: Not Applicable or Not Reported

| Automated Peptide Synthesis | Product | Total Yield (%) | Synthesis Time (min) | Crude Purity (%) | Reference |

| DAN-enabled Cyclization | Cyclo-RG (dipeptide) | 84 | 12 | >95 | [15] |

| DAN-enabled Cyclization | Cyclohexapeptides | 64-75 | 24 | N/A | [15] |

| DAN-enabled Cyclization | 21-residue peptide | 37 | 45 | >90 | [15] |

| DAN-enabled Cyclization | Gram-scale Yunnanin C | 53 (isolated) | 125 | >80 | [15] |

Visualizing Synthetic and Biological Workflows

Understanding the logical flow of synthetic strategies and their application in biological systems is crucial. The following diagrams, generated using Graphviz, illustrate key concepts.

Conclusion

The synthesis of conformationally constrained amino acids is a dynamic and evolving field that provides essential tools for modern drug discovery. The methodologies outlined in this guide, from ring-closing metathesis to asymmetric synthesis and the use of versatile intermediates like β-lactams, offer a range of options for accessing novel and potent bioactive molecules. The ability to rationally design and synthesize these constrained building blocks will continue to be a key driver of innovation in the development of next-generation therapeutics.

References

- 1. Synthesis of constrained alpha-amino acid derivatives via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Unnatural Amino Acids - Enamine [enamine.net]

- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From beta-lactams to alpha- and beta-amino acid derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Application of Boc-Protected ε-Lactams in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-tert-butoxycarbonyl (Boc)-protected ε-lactams, a critical class of intermediates in modern organic synthesis. The guide details their synthesis, characterization, and diverse applications, with a focus on quantitative data and detailed experimental protocols for professionals in research and drug development.

Introduction: The Strategic Importance of Boc-Protected Lactams

Lactams, or cyclic amides, are foundational structural motifs in a vast array of biologically active compounds, including the iconic β-lactam antibiotics.[1][2] The seven-membered ε-lactam, ε-caprolactam, is a key monomer for the large-scale production of Nylon-6 via ring-opening polymerization (ROP).[3][4] In the realm of fine chemical and pharmaceutical synthesis, the lactam ring serves as a versatile synthon for producing amino acids, peptides, and complex nitrogen-containing heterocycles.[2][5]

To leverage the full synthetic potential of ε-lactams, selective protection of the nitrogen atom is often necessary. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its ease of introduction, stability across a broad range of non-acidic reaction conditions, and facile removal under mild acidic conditions.[6][7][8] This "orthogonality" allows chemists to perform complex transformations on other parts of a molecule without interference from the lactam nitrogen.[9] Boc-protected ε-lactams are therefore highly valuable intermediates, enabling precise chemical manipulations in multi-step syntheses of pharmaceuticals and other complex molecular targets.[10][11]

Synthesis and Characterization

The most common method for preparing Boc-protected amines and lactams is through the reaction with di-tert-butyl dicarbonate ((Boc)₂O).[12] The reaction proceeds efficiently, often without the need for a catalyst, and the work-up is typically straightforward.[13]

Caption: General workflow for the N-Boc protection of ε-caprolactam.

This protocol is adapted from general procedures for the Boc protection of amines.[14][15]

-

Materials : ε-Caprolactam, di-tert-butyl dicarbonate ((Boc)₂O), tetrahydrofuran (THF, dry), saturated aqueous NaHCO₃ solution, tert-butyl methyl ether (TBME), 0.1 N aqueous HCl.

-

Procedure :

-

Dissolve ε-caprolactam (1.0 equiv) in dry THF in a round-bottom flask.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv).

-

Stir the solution at room temperature and monitor the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification :

-

Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture.

-

Extract the aqueous phase with tert-butyl methyl ether (3x).

-

Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (3x) and saturated aqueous NaHCO₃ solution (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

The successful formation of the N-Boc protected lactam can be confirmed by standard spectroscopic techniques. The data presented below are characteristic values for N-Boc protected cyclic amines and related structures.[16][17]

| Spectroscopy | Characteristic Signature |

| ¹H NMR | A sharp singlet integrating to 9 protons appears around δ 1.4-1.5 ppm , corresponding to the tert-butyl group of the Boc protector.[17] |

| ¹³C NMR | Two characteristic signals for the Boc group appear: one around δ 28.4 ppm (C(CH₃)₃) and another around δ 80.1 ppm for the quaternary carbon.[17] |

| IR | A strong carbonyl (C=O) stretching band for the carbamate appears around 1680-1720 cm⁻¹ , in addition to the lactam carbonyl stretch. |

| Mass Spec | Under CID conditions, a characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion is often observed.[18] |

Applications in Organic Synthesis

Boc-protected ε-lactams are versatile intermediates for constructing more complex molecules, particularly in peptide and natural product synthesis.

Lactams can be used as building blocks for peptide synthesis through regioselective C-N bond cleavage, offering an economical and atom-efficient alternative to traditional coupling methods.[5] The Boc group is highly effective in this context, providing satisfactory yields where other protecting groups may fail.[5]

| Reactants | Product | Yield | Reference |

| Boc-protected lactams + amino acid esters | Dipeptides | 60-99% | [5] |

| Boc-protected lactam-esters + amino acid esters (Tantalum-catalysed) | Tripeptides | 80-96% | [5] |

Chiral lactams are crucial scaffolds in many modern drugs.[3] Asymmetric nitrogen insertion into prochiral cycloalkanones represents a powerful strategy for their synthesis.[3][19] The resulting enantioenriched N-protected lactams are valuable precursors for drugs like rolipram and pregabalin.[3]

Caption: Asymmetric synthesis of chiral ε-lactams via nitrogen insertion.

| Substrate | Product | Yield | Enantiomeric Ratio (er) | Reference |

| 4-Phenylcyclohexanone | Chiral ε-lactam 2q | 74% | 77:23 | [3] |

| 4-tert-Butylcyclohexanone | Chiral ε-lactam 2r | 63% | 88:12 | [3] |

Anionic ring-opening polymerization (AROP) is the most common method for polymerizing lactams to produce polyamides.[20][21] The process involves a strong base catalyst and an N-acyl-lactam co-initiator. While research has focused on unsubstituted ε-caprolactam, designer lactam monomers with protecting groups like Boc open avenues for creating functionalized polyamides for biomedical applications.[20][22]

Caption: Simplified mechanism of anionic ring-opening polymerization (AROP).

Deprotection of the Boc Group

A key advantage of the Boc group is its lability under acidic conditions, which cleanly regenerates the free amine. Trifluoroacetic acid (TFA) is most commonly used for this transformation.[9][23]

This protocol is adapted from standard Boc deprotection procedures.[6][24]

-

Materials : N-Boc-ε-caprolactam, trifluoroacetic acid (TFA), dichloromethane (DCM, dry), diethyl ether, saturated aqueous NaHCO₃ solution.

-

Procedure :

-

Dissolve the N-Boc-ε-caprolactam (1.0 equiv) in dry dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

-

Work-up and Purification :

-

Remove the solvent and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual acid.

-

The product is typically an amine TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base like saturated NaHCO₃ solution until the aqueous layer is basic.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free lactam.

-

Caption: Workflow for the acidic deprotection of N-Boc-ε-caprolactam.

Conclusion

N-Boc-protected ε-lactams are highly stable, versatile, and valuable intermediates in organic synthesis. Their straightforward preparation, well-defined reactivity, and the reliable protocols for protection and deprotection make them indispensable tools for chemists. From facilitating the construction of complex peptide chains to enabling the asymmetric synthesis of chiral building blocks and the development of novel functional polymers, Boc-protected ε-lactams provide a strategic advantage in the design and execution of sophisticated synthetic routes, empowering researchers and professionals in the ongoing development of novel therapeutics and advanced materials.

References

- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.co.uk [fishersci.co.uk]

- 24. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This chiral building block is of significant interest in medicinal chemistry due to the prevalence of the azepan-2-one scaffold in various biologically active molecules. The stereochemistry at the C3 position is crucial for the specific interactions with biological targets, making enantiomerically pure starting materials like this compound highly valuable in drug discovery and development.[1][2][3][4]

Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted data and expected characteristic spectroscopic features based on the compound's structure.

Table 1: Predicted Mass Spectrometry Data

The following predicted mass-to-charge ratios (m/z) for various adducts of this compound provide valuable information for mass spectrometry-based identification.

| Adduct | Predicted m/z |

| [M+H]⁺ | 229.1547 |

| [M+Na]⁺ | 251.1366 |

| [M+K]⁺ | 267.1105 |

| [M+NH₄]⁺ | 246.1812 |

| [M-H]⁻ | 227.1401 |

| [M+HCOO]⁻ | 273.1456 |

| [M+CH₃COO]⁻ | 287.1612 |

Data sourced from PubChem CID: 2756762.[5] Note: These are predicted values and may differ slightly from experimental results.

Table 2: Predicted ¹H NMR Spectral Data

While an experimental ¹H NMR spectrum is not publicly available, the following table outlines the expected chemical shifts, multiplicities, and integrations for the protons in this compound, based on its chemical structure and data from similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | 1.45 | Singlet | 9H |

| -CH₂- (azepane ring) | 1.60 - 2.10 | Multiplet | 6H |

| -NH-CH₂- (azepane ring) | 3.20 - 3.40 | Multiplet | 2H |

| -CH-NHBoc | 4.10 - 4.30 | Multiplet | 1H |

| -NH-Boc | 5.00 - 5.20 | Broad Singlet | 1H |

| -NH- (lactam) | 6.00 - 6.50 | Broad Singlet | 1H |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 3: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are listed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~28.5 |

| -C (CH₃)₃ | ~80.0 |

| Azepane Ring Carbons (-CH₂-) | 25.0 - 45.0 |

| -C H-NHBoc | ~55.0 |

| Carbamate Carbonyl (-O-C O-NH-) | ~156.0 |

| Lactam Carbonyl (-C O-NH-) | ~175.0 |

Note: These are predicted values and should be confirmed by experimental data.

Table 4: Expected Infrared (IR) Spectroscopy Data

An experimental IR spectrum is not available. However, the characteristic absorption bands expected for the functional groups present in this compound are detailed below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Lactam) | 3200 - 3400 | Medium, Broad |

| N-H Stretch (Carbamate) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Lactam) | ~1650 | Strong |

| C=O Stretch (Carbamate) | 1680 - 1720 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C-O Stretch (Carbamate) | 1250 - 1300 | Strong |

Note: The presence of two carbonyl groups and two N-H bonds may lead to overlapping and complex absorption patterns in an experimental spectrum.[6][7][8][9]

Experimental Protocols

A plausible synthetic route to this compound involves two key steps: the synthesis of the chiral precursor, (R)-3-amino-ε-caprolactam, followed by the protection of its amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of (R)-3-amino-ε-caprolactam

This procedure is adapted from methods for the cyclization of L-lysine.[10][11][12][13][14]

Materials:

-

L-lysine hydrochloride

-

Sodium hydroxide (NaOH)

-

1-Butanol

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Neutralization of L-lysine hydrochloride: In a round-bottom flask, dissolve L-lysine hydrochloride (1 equivalent) in a minimal amount of water. Cool the solution in an ice bath and add a solution of sodium hydroxide (1 equivalent) dropwise with stirring.

-

Cyclization: To the neutralized L-lysine solution, add 1-butanol. Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the 1-butanol.

-

Extraction: Dissolve the residue in water and extract with dichloromethane (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-3-amino-ε-caprolactam.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure (R)-3-amino-ε-caprolactam.

Boc Protection of (R)-3-amino-ε-caprolactam

This is a general and widely applicable method for the Boc protection of amines.[15][16][17][18][19]

Materials:

-

(R)-3-amino-ε-caprolactam

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (R)-3-amino-ε-caprolactam (1 equivalent) in dichloromethane or tetrahydrofuran.

-

Addition of Base: Add triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents) to the solution and stir.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirring mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).

-

Work-up: Quench the reaction by adding water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Experimental Workflow Diagram

References

- 1. jocpr.com [jocpr.com]

- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 11. One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. US8367819B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 13. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]